Hedyotisol B
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Overview
Description
Hedyotisol B is a lignan, a type of natural product, isolated and purified from the fruit of Cyathea spinosa. It is known for its antioxidant activity . Lignans are a group of chemical compounds found in plants, particularly noted for their potential health benefits, including antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Hedyotisol B involves the extraction from natural sources. The fruit of Cyathea spinosa is typically used for this purpose. The extraction process involves the use of solvents such as ethanol under reflux conditions. The combined filtrates are then concentrated using a rotary evaporator under reduced pressure to obtain a dried residue .
Industrial Production Methods: Industrial production of this compound follows similar extraction methods but on a larger scale. The process involves the use of large quantities of plant material and solvents, followed by concentration and purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: Hedyotisol B undergoes various chemical reactions, including oxidation and reduction. These reactions are crucial for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may lead to the formation of quinones, while reduction can result in the formation of alcohols.
Scientific Research Applications
Hedyotisol B has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies related to lignans and their chemical properties.
Biology: Its antioxidant properties make it a subject of interest in studies related to oxidative stress and cellular protection.
Industry: this compound is used in the development of natural antioxidant formulations for various industrial applications.
Mechanism of Action
The mechanism of action of Hedyotisol B primarily involves its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species, and the pathways involved are those related to oxidative stress response .
Comparison with Similar Compounds
- Hedyotisol A
- Hedyotisol C
- Syringaresinol
Comparison: Hedyotisol B is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its potent antioxidant activity. Compared to Hedyotisol A and Hedyotisol C, this compound has a distinct stereochemistry that influences its biological activity .
Properties
IUPAC Name |
2-[4-[6-[4-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3,5-dimethoxyphenyl]-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H50O16/c1-49-29-11-21(7-9-27(29)45)37(47)35(17-43)57-41-31(51-3)13-23(14-32(41)52-4)39-25-19-56-40(26(25)20-55-39)24-15-33(53-5)42(34(16-24)54-6)58-36(18-44)38(48)22-8-10-28(46)30(12-22)50-2/h7-16,25-26,35-40,43-48H,17-20H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWNERGQFCAXLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C(=C5)OC)OC(CO)C(C6=CC(=C(C=C6)O)OC)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H50O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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